molecular formula C28H44CuN12O8-2 B7881225 Bisprezatide copper CAS No. 130120-56-8

Bisprezatide copper

Cat. No.: B7881225
CAS No.: 130120-56-8
M. Wt: 740.3 g/mol
InChI Key: DIKUDQYQSJDKHU-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bisprezatide copper is synthesized by combining a tripeptide consisting of glycine, histidine, and lysine with copper ions. The tripeptide readily forms a complex with copper ions, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound involves the synthesis of the tripeptide followed by its complexation with copper ions. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Bisprezatide copper undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bisprezatide copper has a wide range of scientific research applications, including:

Mechanism of Action

Bisprezatide copper exerts its effects through several mechanisms:

    Collagen Synthesis: Increases the synthesis and deposition of type I collagen and glycosaminoglycan.

    Antioxidant Activity: Supplies copper for superoxide dismutase, which has antioxidant properties.

    Anti-inflammatory Activity: Blocks the release of iron during injury, reducing inflammation.

    Angiogenesis: Increases angiogenesis at injury sites, promoting tissue repair.

Comparison with Similar Compounds

Uniqueness: Bisprezatide copper is unique due to its specific tripeptide composition (glycine, histidine, and lysine) and its ability to form a stable complex with copper ions. This unique composition allows it to effectively promote wound healing, hair growth, and tissue regeneration .

Properties

CAS No.

130120-56-8

Molecular Formula

C28H44CuN12O8-2

Molecular Weight

740.3 g/mol

IUPAC Name

copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;6-amino-2-[[2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydron

InChI

InChI=1S/C14H24N6O4.C14H23N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q;-1;+2/p-3

InChI Key

DIKUDQYQSJDKHU-UHFFFAOYSA-K

SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2]

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2]

Canonical SMILES

[H+].C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2]

Origin of Product

United States

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